molecular formula C13H21N3O3S B12889631 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 62564-06-1

4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B12889631
CAS No.: 62564-06-1
M. Wt: 299.39 g/mol
InChI Key: FIAKPXQKJCGDKA-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions.

    Methoxy Group Addition: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the development of new materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methoxybenzenesulfonamide: Lacks the pyrrolidine ring, making it less complex.

    N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the amino and methoxy groups, reducing its potential interactions.

    4-Amino-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the methoxy group, altering its chemical properties.

Uniqueness

4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its three-dimensional structure and potential for interaction with biological targets.

Properties

CAS No.

62564-06-1

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

4-amino-2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H21N3O3S/c1-19-12-10-11(14)4-5-13(12)20(17,18)15-6-9-16-7-2-3-8-16/h4-5,10,15H,2-3,6-9,14H2,1H3

InChI Key

FIAKPXQKJCGDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NCCN2CCCC2

Origin of Product

United States

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